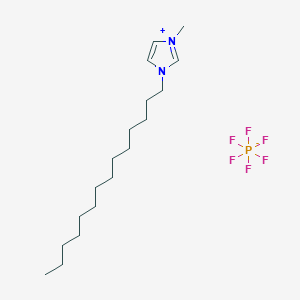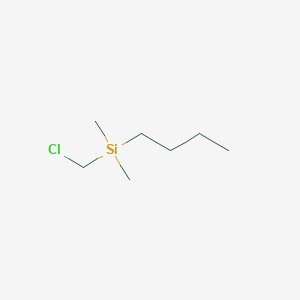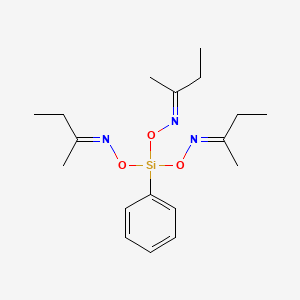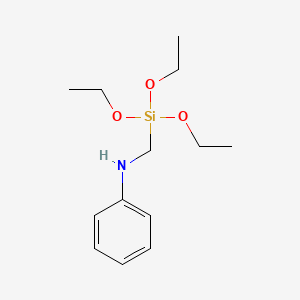
Ytterbium(III) Carbonate Hydrate
Overview
Description
Ytterbium(III) Carbonate Hydrate is a chemical compound with the formula Yb2(CO3)3·xH2O. It is a rare earth metal carbonate that contains ytterbium in the +3 oxidation state. This compound is typically found as a white powder and is used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Ytterbium(III) Carbonate Hydrate, with the linear formula Yb2(CO3)3·xH2O , is a compound that primarily targets the respiratory system
Mode of Action
It’s known that the compound can react with hydroiodic acid to form ytterbium (iii) iodide in aqueous solution . This reaction may play a role in its interaction with its targets.
Biochemical Pathways
A study on the hydration of gas-phase ytterbium ion complexes, which could be related to this compound, found that these complexes can coordinate with water molecules . This suggests that the compound may interact with water molecules in the body, potentially affecting hydration-related biochemical pathways.
Pharmacokinetics
It’s known that the compound isinsoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
It’s known to be anoxidizer and can cause skin and eye irritation, as well as respiratory irritation . These effects are likely the result of the compound’s interaction with its targets in the respiratory system.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s hygroscopic , meaning it absorbs moisture from the air . This property could potentially influence the compound’s stability and efficacy. Additionally, its reactivity with combustible/organic material may cause fire, indicating that its action can be significantly influenced by the presence of such materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium(III) Carbonate Hydrate can be synthesized through the reaction of ytterbium salts with carbonate ions. One common method involves dissolving ytterbium nitrate or ytterbium chloride in water and then adding a solution of sodium carbonate or ammonium carbonate. The reaction precipitates ytterbium carbonate, which can then be filtered, washed, and dried to obtain the hydrate form.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale precipitation reactions. The process typically includes the following steps:
- Dissolution of ytterbium oxide in nitric acid to form ytterbium nitrate.
- Addition of a carbonate source, such as sodium carbonate, to precipitate ytterbium carbonate.
- Filtration and washing of the precipitate to remove impurities.
- Drying the product to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Ytterbium(III) Carbonate Hydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form ytterbium oxide, carbon dioxide, and water.
Acid-Base Reactions: It reacts with acids to form ytterbium salts and carbon dioxide.
Complexation: It can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Decomposition: Heating at high temperatures (above 300°C).
Acid-Base Reactions: Reaction with strong acids like hydrochloric acid or sulfuric acid.
Complexation: Reaction with chelating agents in aqueous solutions.
Major Products Formed:
Decomposition: Ytterbium oxide (Yb2O3), carbon dioxide (CO2), and water (H2O).
Acid-Base Reactions: Ytterbium salts (e.g., ytterbium chloride, ytterbium sulfate) and carbon dioxide.
Complexation: Ytterbium-EDTA complexes.
Scientific Research Applications
Ytterbium(III) Carbonate Hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other ytterbium compounds and materials.
Biology: Employed in the preparation of luminescent materials for biological imaging.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of specialty glasses and ceramics, as well as in the development of catalysts for various chemical reactions.
Comparison with Similar Compounds
Ytterbium(III) Carbonate Hydrate can be compared to other rare earth metal carbonates, such as:
- Europium(III) Carbonate Hydrate
- Samarium(III) Carbonate Hydrate
- Gadolinium(III) Carbonate Hydrate
Uniqueness:
- This compound is unique due to its specific electronic configuration and the resulting luminescent properties, making it particularly useful in optical and imaging applications.
- Europium(III) Carbonate Hydrate is known for its red luminescence, which is widely used in phosphors for lighting and display technologies.
- Samarium(III) Carbonate Hydrate has applications in permanent magnets and as a neutron absorber in nuclear reactors.
- Gadolinium(III) Carbonate Hydrate is extensively used in MRI contrast agents due to its high magnetic moment.
Properties
IUPAC Name |
ytterbium(3+);tricarbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSGMKOTKPSQE-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Yb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B3069219.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B3069221.png)









